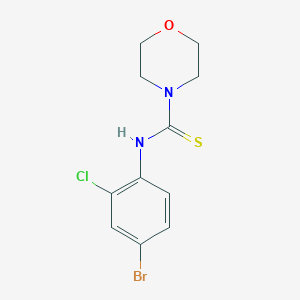
5-Benzoylamino-isophthalic acid
Overview
Description
5-Benzoylamino-isophthalic acid is an organic compound with the molecular formula C15H11NO5. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a benzoylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoylamino-isophthalic acid typically involves the reaction of isophthalic acid with benzoyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Benzoylamino-isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoylamino group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted benzoylamino-isophthalic acid derivatives .
Scientific Research Applications
5-Benzoylamino-isophthalic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Benzoylamino-isophthalic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The benzoylamino group plays a crucial role in its binding affinity and specificity. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-Aminoisophthalic acid: Similar in structure but with an amino group instead of a benzoylamino group.
5-Nitroisophthalic acid: Contains a nitro group, leading to different chemical properties and reactivity.
5-Hydroxyisophthalic acid: Features a hydroxyl group, affecting its solubility and hydrogen bonding capabilities.
Uniqueness
5-Benzoylamino-isophthalic acid is unique due to the presence of the benzoylamino group, which imparts distinct chemical and physical properties. This group enhances its ability to form stable complexes with metal ions and contributes to its potential biological activities .
Properties
IUPAC Name |
5-benzamidobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-13(9-4-2-1-3-5-9)16-12-7-10(14(18)19)6-11(8-12)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRFDEPXCLSYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


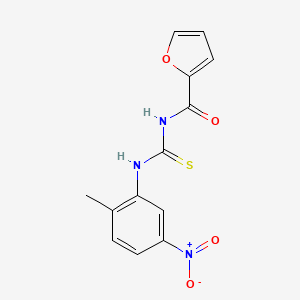
![N-[2-(METHYLSULFANYL)PHENYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B5782692.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)

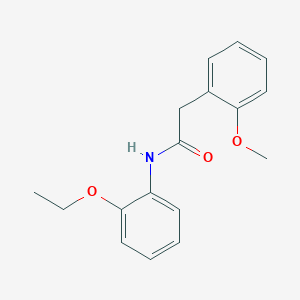

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-propan-2-ylthiophene-3-carboxylate](/img/structure/B5782732.png)

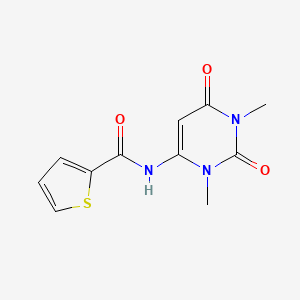
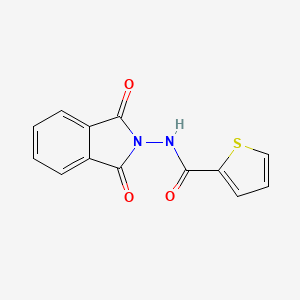
![N4-[(FURAN-2-YL)METHYL]-N2-METHYL-6-(MORPHOLIN-4-YL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5782772.png)

![2-{[1,1'-BIPHENYL]-2-YL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5782782.png)
